![molecular formula C17H25ClN4O3 B2836720 Tert-butyl 4-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]piperidine-1-carboxylate CAS No. 2402828-81-1](/img/structure/B2836720.png)
Tert-butyl 4-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]piperidine-1-carboxylate is a chemical compound with the CAS Number: 2402838-39-3 . It has a molecular weight of 340.81 . It is in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-6-4-11(5-7-20)19-12(21)10-8-17-13(16)18-9-10/h8-9,11H,4-7H2,1-3H3, (H,19,21) . This code provides a specific standard for determining the structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 340.81 . It is in powder form and is stored at a temperature of 4°C .Scientific Research Applications
Antibacterial and Antifungal Activities
This compound has been studied for its antibacterial and antifungal properties. In vitro screening against various microorganisms revealed moderate activity . Further research could explore its potential as an antimicrobial agent.
Biologically Active Intermediates
EN300-7463980 serves as a valuable intermediate in the synthesis of other biologically active compounds. Its derivatives play crucial roles in drug discovery. Notably, piperazine-containing compounds exhibit diverse activities due to the conformational flexibility of the piperazine ring and its interactions with macromolecules .
Building Blocks for Novel Organic Compounds
EN300-7463980, along with related piperazine derivatives, acts as a building block for various organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. Researchers can explore novel synthetic pathways using these intermediates .
Potential Anticancer Applications
Given the diverse biological activities associated with piperazine-containing compounds, further investigation into EN300-7463980’s potential as an anticancer agent is warranted. Its structural features and flexibility make it an intriguing candidate for drug development .
Antiparasitic and Antihistamine Properties
EN300-7463980’s chemical scaffold suggests possible antiparasitic and antihistamine effects. Researchers could explore its interactions with relevant targets to assess its efficacy in these areas .
Adjustable Physicochemical Properties
Due to its easy modificability, water solubility, and capacity for hydrogen bonding, incorporating the piperazine ring remains an important strategy in drug design. EN300-7463980’s physicochemical properties make it amenable to fine-tuning for specific therapeutic purposes .
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific precautions that should be taken when handling the compound.
properties
IUPAC Name |
tert-butyl 4-[[(2-chloropyrimidine-5-carbonyl)-methylamino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O3/c1-17(2,3)25-16(24)22-7-5-12(6-8-22)11-21(4)14(23)13-9-19-15(18)20-10-13/h9-10,12H,5-8,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSMYUBDPMEDPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C(=O)C2=CN=C(N=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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